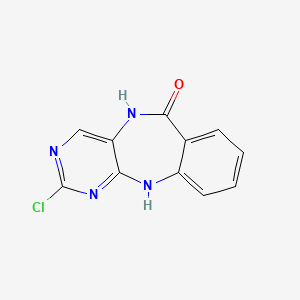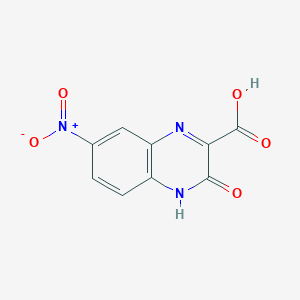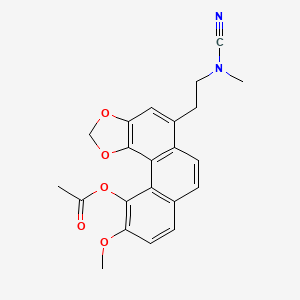![molecular formula C24H38N6O6 B15194511 6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid CAS No. 1325212-97-2](/img/structure/B15194511.png)
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid" is a compound that draws interest due to its unique chemical structure and potential applications. This compound belongs to the class of purine analogs, known for their significant role in biochemical processes, including the inhibition of certain enzymes and participation in various signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be accomplished through a multi-step process:
Purine Synthesis: : The core purine structure is synthesized using a classical synthesis route involving the cyclization of appropriate precursor compounds under controlled conditions.
Side Chain Introduction: : The introduction of the pentan-2-yl and piperidin-1-ylpentyl side chains involves selective alkylation reactions. These reactions are typically carried out using strong bases and specific alkyl halides.
Amidation and Ether Formation: : Finally, the amino group and the ether linkage are introduced through amidation and etherification reactions, respectively, using suitable reagents such as amines and alkoxides.
Industrial Production Methods
For industrial-scale production, the synthesis involves optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the use of high-purity starting materials and reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the amino and piperidinyl groups, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction of the compound can result in the removal of oxygen atoms, particularly affecting the purine ring and side chains.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common due to the presence of various reactive groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: : Hydroxylated and keto derivatives of the original compound.
Reduction Products: : Deoxygenated derivatives.
Substitution Products: : Compounds with modified side chains and functional groups.
Applications De Recherche Scientifique
Chemistry: : Used as a reagent or catalyst in various organic reactions due to its complex structure and reactivity.
Biology: : Studied for its potential in inhibiting certain enzymes and as a probe in biochemical assays.
Industry: : Used in the synthesis of advanced materials and as an intermediate in the production of complex chemicals.
Mécanisme D'action
The compound exerts its effects primarily through:
Enzyme Inhibition: : It inhibits key enzymes by binding to their active sites, thus blocking substrate access.
Signaling Pathways: : It participates in cellular signaling pathways, altering the activities of various signaling molecules and influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
6-amino-2-(pentan-2-yl)oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Uniqueness
The presence of the (2S)-pentan-2-yl group in the compound provides stereochemical complexity, which might enhance its binding affinity to certain molecular targets.
The combination of the purine core with piperidinyl and pentanyl groups creates a distinct profile of chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
1325212-97-2 |
|---|---|
Formule moléculaire |
C24H38N6O6 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H34N6O2.C4H4O4/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25;5-3(6)1-2-4(7)8/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
Clé InChI |
MWVXFHFYGZBEBN-DASCVMRKSA-N |
SMILES isomérique |
CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


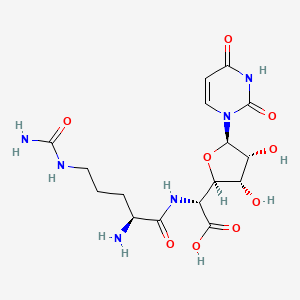
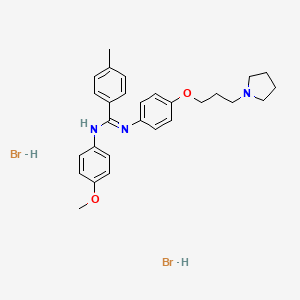
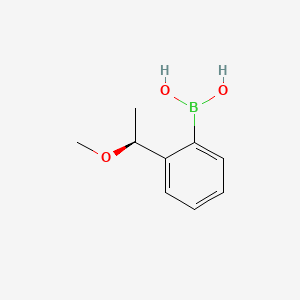


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
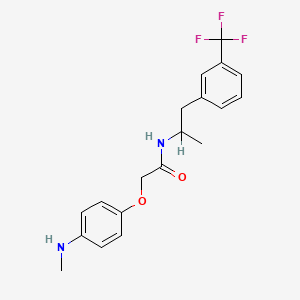
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)


